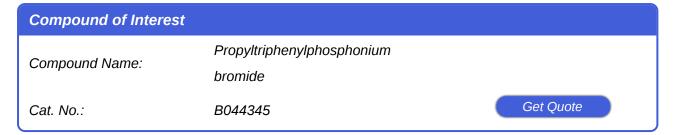


Propyltriphenylphosphonium bromide IR spectroscopy interpretation

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An In-depth Technical Guide to the Infrared Spectroscopy of **Propyltriphenylphosphonium**Bromide

Introduction

Propyltriphenylphosphonium bromide (C₂₁H₂₂BrP) is a quaternary phosphonium salt widely utilized as a phase-transfer catalyst and as a precursor in Wittig reactions for the synthesis of alkenes. Infrared (IR) spectroscopy is a powerful analytical technique for the structural characterization of such organic compounds. It provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. This guide offers a detailed interpretation of the IR spectrum of **propyltriphenylphosphonium bromide**, presents a standard experimental protocol for data acquisition, and summarizes the key spectral data.

Infrared Spectral Data

The infrared spectrum of **propyltriphenylphosphonium bromide** is characterized by absorptions arising from the vibrations of its constituent parts: the phenyl rings, the propyl chain, and the phosphonium center. The quantitative data, including peak positions and their assignments, are summarized in the table below.



Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment
~3050 - 3000	Medium	Aromatic C-H stretching (=C-H)[1]
~2960 - 2850	Medium-Weak	Aliphatic C-H stretching (-CH ₃ , -CH ₂)[1][2]
~1585	Medium	Aromatic C=C ring stretching
~1485	Medium	Aromatic C=C ring stretching
~1435	Strong	P-Phenyl (P-Ph) stretching
~1110	Strong	P-Phenyl (P-Ph) in-plane bending
~720	Strong	Aromatic C-H out-of-plane bending (monosubstituted)
~690	Strong	Aromatic C-H out-of-plane bending (monosubstituted)

Note: Peak positions can vary slightly depending on the sample preparation method and the specific instrument used.

Experimental Protocol: KBr Pellet Method for Solid Samples

The Potassium Bromide (KBr) pellet method is a common and effective technique for obtaining high-quality IR spectra of solid samples.[3][4] The principle involves dispersing the solid sample within an IR-transparent matrix (KBr) and pressing it into a thin, transparent disc.[3][5]

3.1 Materials and Equipment

- Propyltriphenylphosphonium bromide (sample)
- Spectroscopic grade Potassium Bromide (KBr), thoroughly dried[5][6]
- Agate mortar and pestle[4]

Foundational & Exploratory





- Hydraulic press with a pellet-forming die[7]
- Analytical balance (4-place)[6]
- FTIR spectrometer
- Vacuum pump (optional, but recommended)[7]

3.2 Detailed Methodology

- Drying: Dry the spectroscopic grade KBr in an oven at approximately 110°C to remove any absorbed moisture, which can interfere with the spectrum, particularly in the broad O-H stretching region (~3400 cm⁻¹).[4][5] Store the dried KBr in a desiccator.
- Sample Preparation: Weigh approximately 1-2 mg of the **propyltriphenylphosphonium bromide** sample and 200-250 mg of the dried KBr.[6] The sample-to-KBr ratio should be roughly 1:100.[4]
- Grinding and Mixing: Transfer the weighed sample and KBr to a clean, dry agate mortar.[4]
 Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. The particle size should be smaller than the wavelength of the IR radiation to minimize light scattering.[3]
- Pellet Formation: Transfer the powdered mixture into the pellet-forming die. Assemble the die and connect it to a vacuum line for a few minutes to remove trapped air and residual moisture, which helps in forming a more transparent pellet.[3][7]
- Pressing: Place the die into the hydraulic press. Apply a force of approximately 8-10 tons for several minutes.[5][6] This high pressure causes the KBr to flow and form a solid, glass-like disc containing the dispersed sample.[3]
- Pellet Release and Analysis: Carefully release the pressure and disassemble the die. The
 resulting pellet should be thin and transparent.[7] Place the pellet in the sample holder of the
 FTIR spectrometer.
- Data Acquisition: Record a background spectrum with an empty sample holder. Then, run the analysis on the KBr pellet containing the sample over the standard mid-IR range (e.g., 4000-

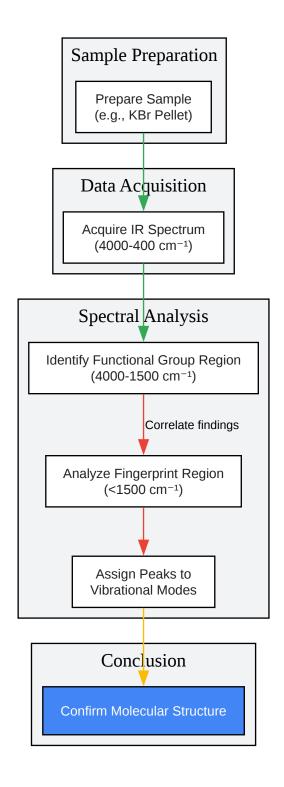


400 cm⁻¹). The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Spectral Interpretation Workflow

The process of interpreting an IR spectrum follows a logical progression from initial observation to final structural confirmation. The following diagram illustrates this workflow.





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Caption: Workflow for IR spectrum analysis.



Core Interpretation of Propyltriphenylphosphonium Bromide Spectrum

The IR spectrum of **propyltriphenylphosphonium bromide** can be divided into key regions that provide distinct structural information.

- C-H Stretching Region (3100-2850 cm⁻¹): This region contains peaks from both the aromatic (phenyl) and aliphatic (propyl) C-H bonds. The absorptions above 3000 cm⁻¹ are characteristic of the C-H stretching on the phenyl rings.[1] The peaks appearing just below 3000 cm⁻¹, typically around 2960-2850 cm⁻¹, are due to the asymmetric and symmetric stretching vibrations of the methyl (-CH₃) and methylene (-CH₂) groups of the propyl chain.
- Aromatic Region (1600-1400 cm⁻¹): Multiple sharp bands in this region are indicative of the phenyl groups. The peaks around 1585 cm⁻¹ and 1485 cm⁻¹ are due to C=C stretching vibrations within the aromatic rings.[1] A strong, sharp peak often observed around 1435 cm⁻¹ is a classic indicator of a phosphorus-phenyl (P-Ph) bond and is highly characteristic of triphenylphosphine and its derivatives.
- Fingerprint Region (<1500 cm⁻¹): This region contains a complex pattern of peaks that are unique to the molecule as a whole.[8] For this compound, two prominent features are:
 - A very strong band around 1110 cm⁻¹, which is attributed to an in-plane bending vibration of the P-Phenyl group.
 - Strong absorptions around 720 cm⁻¹ and 690 cm⁻¹. These are characteristic C-H out-ofplane bending ("oop") vibrations for a monosubstituted benzene ring, confirming the presence of the (C₆H₅)₃P structure.

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